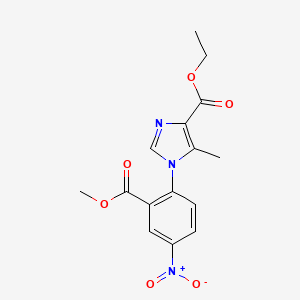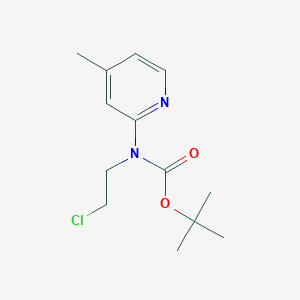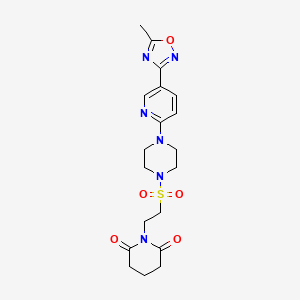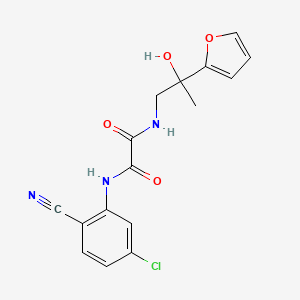
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural Properties and Supramolecular Structure
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is part of a class of N,N′-bis(substituted)oxamide compounds, which exhibit unique structural properties. A study by Wang et al. (2016) reveals that the chlorohydroxyphenyl ring in such compounds subtends an angle to the plane of the oxalamide unit, contributing to a three-dimensional supramolecular structure formed by classical hydrogen bonds. This structural characteristic is essential for understanding the compound's potential applications in various fields including material science and pharmaceutical research (Wang, Zheng, Li, & Wu, 2016).
Synthetic Approaches
A novel synthetic approach for the production of oxalamides, which includes compounds similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, has been developed. Mamedov et al. (2016) describe a one-pot synthetic method leading to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility and efficiency of synthesizing these compounds. This methodology could potentially be adapted for the synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, expanding its availability for further research (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Photoinduced Direct Oxidative Annulation
In the realm of organic synthesis, Zhang et al. (2017) report on the photoinduced direct oxidative annulation of compounds, including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. Although the study does not directly investigate N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, the furan-2-yl component in these structures suggests potential applicability of this photoinduced approach for modifying or synthesizing related oxalamide compounds (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Catalytic Activity in Copper-Catalyzed Couplings
Bhunia, Kumar, and Ma (2017) have explored the use of N,N'-Bis(furan-2-ylmethyl)oxalamide as a bidentate ligand for promoting Cu-catalyzed N-arylation. This indicates that furan-2-ylmethyl oxalamide derivatives, which are structurally related to N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, can significantly influence catalytic activities in organic reactions. Such findings may inform future applications of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide in catalysis or synthetic chemistry (Bhunia, Kumar, & Ma, 2017).
Antiprotozoal Activity
Inhibitors containing furan derivatives have been studied for their antiprotozoal activity. For instance, Alnabulsi et al. (2018) investigate furan amidines as inhibitors of the enzyme NQO2, which is relevant in cancer chemotherapy and malaria treatment. Although the study doesn't focus on N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, the furan component's role in these compounds suggests potential biomedical applications in antiprotozoal and anticancer research (Alnabulsi, Hussein, Santina, Alsalahat, Kadirvel, Magwaza, Bryce, Schwalbe, Baldwin, Russo, Stratford, & Freeman, 2018).
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-16(23,13-3-2-6-24-13)9-19-14(21)15(22)20-12-7-11(17)5-4-10(12)8-18/h2-7,23H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPQZAXYPKBXLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide](/img/structure/B2365669.png)
![[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2365672.png)
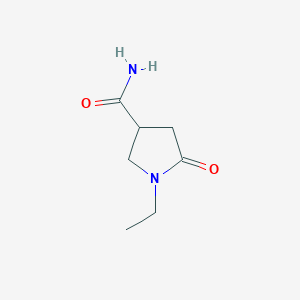

![N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2365678.png)

![3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one](/img/structure/B2365680.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2365684.png)
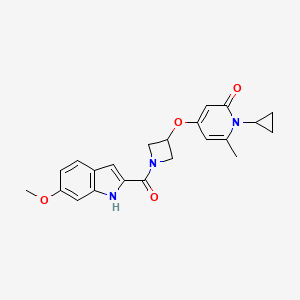
![3-{[1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]sulfonyl}benzonitrile](/img/structure/B2365686.png)
